Product packaging for 2-Amino-2-(pyridin-2-yl)acetamide(Cat. No.:CAS No. 1001426-32-9)

2-Amino-2-(pyridin-2-yl)acetamide

Cat. No.: B3044531
CAS No.: 1001426-32-9
M. Wt: 151.17
InChI Key: RJTFAXODZHCPEN-UHFFFAOYSA-N
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Description

The study of heterocyclic compounds is a cornerstone of modern chemistry, with pyridine (B92270) and its derivatives being of paramount importance due to their presence in a vast array of natural products, pharmaceuticals, and functional materials. globalresearchonline.netnih.govresearchgate.net Within this broad chemical space, 2-Amino-2-(pyridin-2-yl)acetamide emerges as a molecule with intriguing potential, largely attributable to the synergistic interplay of its constituent chemical moieties.

This compound is structurally characterized by a pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, and an acetamide (B32628) functional group. The pyridine ring imparts a degree of aromaticity and basicity to the molecule, while the acetamide group introduces the potential for hydrogen bonding and nucleophilic or electrophilic reactions at the amide nitrogen and carbonyl carbon, respectively. wikipedia.orgpatsnap.com

The pyridine moiety is a well-established pharmacophore in drug discovery, found in numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. globalresearchonline.netrsc.org The substitution pattern on the pyridine ring can significantly influence the electronic properties and biological activity of the resulting derivative. researchgate.net In this compound, the amino and acetamide groups are attached at the 2-position of the pyridine ring, a position known to be reactive in various chemical transformations.

The acetamide functional group is also a common feature in many biologically active molecules and is known for its ability to form stable amide bonds and participate in hydrogen bonding interactions, which are crucial for molecular recognition and binding to biological targets. patsnap.comarchivepp.com The presence of both the pyridine and acetamide functionalities in a single molecule suggests a rich and diverse chemical reactivity profile for this compound.

In the realm of organic synthesis, this compound serves as a valuable synthon for the construction of more complex molecular architectures. The primary amine and the amide group offer multiple reaction sites for functionalization. The synthesis of pyridine derivatives is a topic of continuous interest, with various methods being developed for their preparation. acs.orgnih.govyoutube.comyoutube.comyoutube.com The presence of the 2-amino-2-acetamido motif provides a handle for further chemical modifications, enabling the generation of libraries of novel compounds for screening in drug discovery and materials science.

From the perspective of coordination chemistry, this compound possesses the characteristics of a bidentate ligand. libretexts.orgpurdue.edulibretexts.orgfiveable.meyoutube.com The nitrogen atom of the pyridine ring and the nitrogen atom of the amino group can potentially coordinate to a central metal ion, forming a stable five-membered chelate ring. The ability of aminopyridine derivatives to act as ligands and form coordination complexes with various transition metals is well-documented. nih.govresearchgate.netmdpi.comekb.eg These complexes can exhibit interesting catalytic, magnetic, and photophysical properties, making them attractive targets for research in materials science and catalysis. The specific coordination behavior of this compound would depend on the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the ligand itself.

While direct research on this compound is not extensively reported, the broader interest in aminopyridine and acetamide derivatives points towards several potential research avenues. The synthesis and biological evaluation of derivatives of this compound could lead to the discovery of new therapeutic agents. nih.govnih.govsciencepublishinggroup.com For instance, the exploration of its potential as an antimicrobial or anticancer agent, given the known activities of related pyridine compounds, would be a logical next step. rsc.orgnih.gov

In the field of coordination chemistry, the synthesis and characterization of metal complexes of this compound could unveil novel catalysts for organic transformations or new materials with interesting photoluminescent or magnetic properties. The ability to fine-tune the electronic and steric properties of the ligand through chemical modification opens up possibilities for designing complexes with specific and desirable functionalities.

Future research will likely focus on the development of efficient synthetic routes to this compound and its derivatives, a thorough investigation of their chemical reactivity, and a comprehensive study of their coordination behavior with a range of metal ions. The exploration of the biological activities of these new compounds and materials will also be a key area of focus, with the potential for significant contributions to medicinal chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3O B3044531 2-Amino-2-(pyridin-2-yl)acetamide CAS No. 1001426-32-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-pyridin-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-6(7(9)11)5-3-1-2-4-10-5/h1-4,6H,8H2,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTFAXODZHCPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901309965
Record name α-Amino-2-pyridineacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001426-32-9
Record name α-Amino-2-pyridineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001426-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Amino-2-pyridineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 2-Amino-2-(pyridin-2-yl)acetamide Core Structures

The primary challenge in constructing the this compound core lies in the efficient formation of the amide bond and the introduction of the α-amino group adjacent to the pyridine (B92270) ring.

Targeted Synthesis and Optimized Protocols

A direct and logical approach to the synthesis of this compound involves the amidation of the corresponding α-amino acid, 2-amino-2-(pyridin-2-yl)acetic acid. This precursor, while not abundant, is commercially available and serves as a key starting material. The conversion of the carboxylic acid to the primary amide can be achieved using a variety of modern coupling agents.

One such method could employ peptide coupling reagents commonly used to minimize racemization at the chiral center. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in the presence of a carbodiimide (B86325) such as EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) are standard for such transformations. The reaction would typically involve the activation of the carboxylic acid followed by the addition of ammonia (B1221849) or a protected ammonia equivalent.

A more recent and efficient protocol could involve the use of a deoxyfluorinating agent like DAST (Diethylaminosulfur trifluoride). acs.org This reagent can activate the carboxylic acid in situ, facilitating a direct reaction with an amine under mild conditions. acs.org Although not specifically documented for 2-amino-2-(pyridin-2-yl)acetic acid, this method has proven effective for a wide range of carboxylic acids and amines, suggesting its potential applicability. acs.org

An alternative, though less direct, route could start from 2-aminopyridine (B139424). Acylation of 2-aminopyridine with a suitable reagent, followed by further functional group manipulations, could lead to the desired product. For instance, a multi-step sequence might be envisioned, though this would likely be more complex and lower yielding than the direct amidation of the corresponding amino acid.

Derivatization and Analog Preparation

The this compound scaffold offers several sites for chemical modification, allowing for the generation of a diverse range of analogs.

Functionalization at the Pyridine Moiety

The pyridine ring is susceptible to electrophilic aromatic substitution, although the electron-withdrawing nature of the acetamide (B32628) side chain and the pyridine nitrogen itself can make this challenging. Activation of the ring may be necessary. Potential modifications include:

Halogenation: Introduction of chloro, bromo, or iodo substituents on the pyridine ring can be achieved using various halogenating agents. These halogenated derivatives can then serve as handles for further cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce a wide variety of functional groups.

Nitration: Nitration of the pyridine ring, followed by reduction of the nitro group, can provide an amino substituent, which can be further derivatized. A patent for the preparation of 2-acetamido-5-aminopyridine (B1225344) describes a nitration step on 2-acetamidopyridine. google.com

Alkylation/Arylation: Direct C-H activation and coupling reactions are modern methods that could potentially be employed to introduce alkyl or aryl groups onto the pyridine ring.

Modifications of the Acetamide Backbone

The acetamide portion of the molecule also presents opportunities for derivatization:

N-Alkylation/Arylation of the Amide: The amide nitrogen can be alkylated or arylated, although this can be challenging due to the lower nucleophilicity of the amide nitrogen.

Modification of the α-Amino Group: The primary amino group is a key site for functionalization. It can be acylated, alkylated, or used in the formation of Schiff bases. These modifications would significantly alter the properties of the molecule.

Introduction of Substituents at the α-Carbon: While more synthetically challenging, methods could be developed to introduce substituents at the α-carbon, leading to quaternary α-amino acid derivatives.

Formation of Related Heterocyclic Systems

The bifunctional nature of this compound, containing both an amino group and a pyridine nitrogen, makes it a potential precursor for the synthesis of fused heterocyclic systems. 2-Aminopyridines are known to be valuable synthons for the construction of various azaheterocycles. sioc-journal.cn

Imidazo[1,2-a]pyridines: Reaction of the α-amino group with α-haloketones or related reagents could lead to the formation of imidazo[1,2-a]pyridine (B132010) derivatives, a common scaffold in medicinal chemistry.

Pyrido[1,2-a]pyrimidines: Condensation reactions with 1,3-dicarbonyl compounds or their equivalents could potentially yield pyrido[1,2-a]pyrimidine (B8458354) structures.

Other Fused Systems: Depending on the chosen reaction partner, a variety of other fused heterocyclic systems could be envisioned, highlighting the versatility of this scaffold in diversity-oriented synthesis. The use of amino acids in the synthesis of various heterocyclic systems is a well-established field. researchgate.net

Mechanistic Studies of Chemical Reactions

The unique structural arrangement of this compound allows for a diverse range of chemical reactions. The pyridine nitrogen, the exocyclic amino group, and the amide functionality can all participate in or influence the course of chemical transformations.

Oxidation and Reduction Pathways

Oxidation: The oxidation of this compound can proceed through several pathways, primarily targeting the pyridine ring and the primary amino group. While direct experimental studies on this specific molecule are not extensively documented, the oxidation of related compounds, such as 2-(pyridin-2-yl)-N,N-diphenylacetamide, provides valuable insights. osti.gov Oxidation of the pyridine ring typically leads to the corresponding N-oxide. The reaction with peracids, like m-chloroperbenzoic acid (m-CPBA), would involve the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peracid.

The primary amino group is also susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, this can lead to a variety of products, including nitroso, nitro, or imine derivatives. Stronger oxidizing agents could potentially lead to the cleavage of the C-N bond.

Reduction: The reduction of this compound would likely target the pyridine ring and the amide functional group. Catalytic hydrogenation, using reagents like palladium on carbon (Pd/C) with a hydrogen source, would be expected to reduce the pyridine ring to a piperidine (B6355638) ring. This transformation involves the addition of hydrogen atoms across the double bonds of the aromatic ring.

The amide group is generally less reactive towards reduction than the pyridine ring. However, powerful reducing agents such as lithium aluminum hydride (LiAlH₄) could potentially reduce the amide to an amine. This process involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom.

Nucleophilic Substitution Reactions

The this compound molecule possesses two primary nucleophilic centers: the exocyclic primary amino group and the nitrogen atom of the pyridine ring. The primary amino group, being more basic and sterically accessible, is generally the more reactive nucleophile. sioc-journal.cn

This compound can readily participate in nucleophilic substitution reactions with various electrophiles. For instance, acylation with acyl chlorides or anhydrides would lead to the formation of the corresponding N-acylated product. The mechanism involves the attack of the lone pair of the amino nitrogen on the carbonyl carbon of the electrophile, followed by the elimination of a leaving group.

Alkylation reactions with alkyl halides are also feasible, resulting in the formation of secondary or tertiary amines. These reactions typically follow an Sₙ2 mechanism, where the amino group acts as the nucleophile.

The pyridine nitrogen can also act as a nucleophile, particularly in the presence of strong electrophiles or when the primary amino group is protected. However, its nucleophilicity is lower than that of the exocyclic amine due to the delocalization of its lone pair within the aromatic system.

Intramolecular Cyclization and Rearrangement Processes

The bifunctional nature of this compound, containing both a nucleophilic amino group and an electrophilic amide carbonyl, makes it a prime candidate for intramolecular reactions. sioc-journal.cn

Intramolecular Cyclization: Under suitable conditions, typically involving heating or the presence of a catalyst, the molecule can undergo intramolecular cyclization. The exocyclic amino group can attack the carbonyl carbon of the amide, leading to the formation of a five-membered ring. This type of reaction is a key step in the synthesis of various heterocyclic systems. For instance, derivatives of 2-aminopyridine are known to be valuable precursors for the synthesis of fused heterocyclic compounds like imidazo[1,2-a]pyridines. sioc-journal.cn The reaction is often facilitated by the activation of the amide carbonyl, for example, by protonation in acidic media.

Rearrangement Processes: While specific rearrangement reactions for this compound are not extensively reported, the potential for such transformations exists. For example, under certain conditions, rearrangements involving the migration of groups between the nitrogen and carbon atoms of the acetamide side chain could be envisaged, although these would likely require specific catalysts or reaction conditions to overcome the energetic barriers.

Coordination Chemistry and Metal Complexation

Ligand Properties of 2-Amino-2-(pyridin-2-yl)acetamide and its Derivatives

The ligand's ability to form stable metal complexes is dictated by its inherent structural and electronic properties.

This compound and its derivatives possess multiple potential donor atoms: the nitrogen atom of the pyridine (B92270) ring, the nitrogen of the amino group, and the oxygen atom of the amide group. Typically, these molecules function as bidentate ligands. rsc.org Chelation commonly occurs through the pyridine nitrogen and the amino nitrogen, forming a thermodynamically stable five-membered ring with the metal center. nih.gov

In derivatives, the coordination can be more complex. For instance, a derivative studied for its interaction with Cu(II) was found to coordinate through one amino, two deprotonated peptide, and one pyridyl nitrogen atom. researchgate.net In other related pyrazole-acetamide ligands, coordination with Co(II) has been observed to occur through the amide oxygen and a pyrazole (B372694) nitrogen atom. nih.gov Similarly, amino acids, which share functional similarities, typically coordinate to metal ions like zinc(II) and palladium(II) through the nitrogen atom of the amino group and an oxygen atom from the deprotonated carboxyl group, forming five-membered chelate rings. nih.govmdpi.com

The coordination behavior of this compound is influenced by several structural factors. The flexibility of the acetamide (B32628) side chain allows it to adopt various conformations to accommodate the geometric preferences of different metal ions. The pyridine ring provides a somewhat rigid component to the ligand structure.

Substituents on the ligand can significantly alter the structure of the resulting metal complex. Even minor changes to non-coordinating parts of a ligand have been shown to influence the final coordination geometry, likely due to their effect on intermolecular interactions like hydrogen bonding. nih.gov For zinc complexes with related amino acid ligands, the absence of counter-ions in the final structure is a deliberate synthetic goal, as ions like chloride or sulfate (B86663) can cause skin irritation in potential dermatological applications. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with these ligands is generally achieved through direct reaction of the ligand with a metal salt in a suitable solvent. mdpi.comresearchgate.net The resulting complexes are then characterized using various spectroscopic and analytical techniques, including single-crystal X-ray diffraction, to determine their structure and coordination geometry. nih.govresearchgate.net

This compound and its derivatives form stable complexes with a range of transition metal ions, leading to diverse coordination geometries.

Copper(II) Complexes : Cu(II) complexes with related pyridine-based ligands often exhibit square planar or distorted square pyramidal geometries. nih.gov In one instance involving a pyrazole-acetamide derivative, the Cu(II) ion adopted a distorted square planar geometry. nih.gov Studies on a derivative of the title compound also confirmed complexation with Cu(II). researchgate.net

Nickel(II) Complexes : Research on related ligands like 2-Hydroxy-N-pyridin-2-ylmethyl-acetamide shows the formation of tetrahedral complexes with Ni(II). researchgate.net A thermodynamic study also investigated the complexation of a derivative with Ni(II) ions. researchgate.net

Zinc(II) Complexes : Zinc(II) is known to form complexes with various coordination numbers, commonly four (tetrahedral) or six (octahedral). nih.gov In a complex with a related acetamide ligand, two different zinc cations were observed: one with a five-coordinate trigonal–bipyramidal geometry and another with a six-coordinate distorted octahedral geometry. researchgate.netnih.gov The complexation with Zn(II) has been confirmed for derivatives of this compound. researchgate.net

Calcium(II) Complexes : The interaction and complex formation between a derivative of this compound and Ca(II) ions have been studied through potentiometry and spectrophotometry. researchgate.net

Metal IonTypical Coordination GeometryReference
Cu(II)Square Planar / Square Pyramidal nih.govnih.gov
Ni(II)Tetrahedral / Octahedral researchgate.netresearchgate.net
Zn(II)Tetrahedral / Trigonal Bipyramidal / Octahedral nih.govresearchgate.netresearchgate.netnih.gov
Ca(II)Complexation studied researchgate.net

Stoichiometry is also a determining factor. For example, in the synthesis of zinc(II) complexes with amino acids, a 1:2 metal-to-ligand ratio is often used to produce bis(aminoacidate) zinc(II) complexes. nih.gov

Thermodynamic and Kinetic Investigations of Complex Formation

The stability and formation rates of metal complexes are critical aspects of their chemistry. Thermodynamic and kinetic studies provide insight into these properties.

For a derivative, 2-amino-N-(2-oxo-2-(2-(pyridin-2-yl)ethyl amino)ethyl)acetamide, the protonation equilibria and complexation with Cu(II), Ca(II), Zn(II), and Ni(II) were investigated using glass electrode potentiometry and UV-visible spectrophotometry. researchgate.net This study identified several complex species (e.g., MLH, ML, MLH⁻¹, MLH⁻²) that form at different pH values, with the MLH⁻² species being predominant at physiological pH. researchgate.net

Kinetic studies on related platinum(II) complexes, which serve as models, have investigated the substitution of labile water ligands by various nucleophiles. researchgate.netfau.de These reactions are often studied under pseudo-first-order conditions to determine rate constants and understand the influence of the ligand structure on the reactivity of the metal center. researchgate.netfau.de The bulkiness of the stable ligands can affect the rate of substitution reactions; more voluminous ligands tend to slow down the reaction rate. researchgate.net

Research Findings on this compound Remain Elusive

Despite a thorough search of available scientific literature, detailed research findings concerning the coordination chemistry of the compound this compound, specifically regarding the determination of its stability constants and pH-dependent complexation equilibria, could not be located.

Consequently, the data required to construct an article based on the provided outline, including data tables for stability constants and a discussion on pH-dependent equilibria, is not available at this time. Further experimental research would be necessary to establish the coordination chemistry profile of this compound.

Advanced Structural Elucidation and Solid State Analysis

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. For 2-Amino-2-(pyridin-2-yl)acetamide, this technique has yielded a wealth of information regarding its conformational preferences and the packing of molecules within the crystal lattice.

The molecular structure of a related compound, 2-amino-N-(pyridin-2-yl)benzamide, reveals that the molecule adopts a specific, non-planar conformation in the solid state. In this analog, the aromatic rings are nearly coplanar, with a small dihedral angle between them, and an intramolecular hydrogen bond is observed. While specific torsion angles for this compound are not detailed in the provided search results, the study of similar structures, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, shows that a folded conformation is often stabilized by intramolecular N—H⋯N or N—H⋯O hydrogen bonds. researchgate.netresearchgate.net In these related molecules, the dihedral angles between different ring systems can vary significantly, for instance, ranging from 56.18 (6)° to 67.84 (6)°. researchgate.net This suggests that the conformation of this compound is likely influenced by a delicate balance of intramolecular forces.

Table 1: Selected Crystallographic Data for a Related Compound (2-amino-N-(pyridin-2-yl)benzamide)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.323(4)
b (Å) Not Specified
c (Å) Not Specified
β (°) Not Specified
Volume (ų) Not Specified
Z Not Specified

The arrangement of molecules in the crystal, or crystal packing, is dictated by the need to maximize stabilizing intermolecular interactions. In analogs like 2-amino-N-(pyridin-2-yl)benzamide, molecules are linked by N—H⋯O and N—H⋯N hydrogen bonds, forming sheets. researchgate.net Similarly, in other related acetamide (B32628) derivatives, hydrogen bonding networks create three-dimensional architectures or layered slabs. researchgate.net These packing motifs are fundamental to the stability and physical properties of the crystal. The study of lattice dynamics, which involves the collective vibrations of atoms in the crystal, provides further understanding of the material's thermal properties and phase stability, though specific data for this compound is not available.

Supramolecular Interactions in the Solid State

Hydrogen bonds are the most significant intermolecular forces directing the assembly of many organic molecules. In related structures, extensive networks of N—H⋯O, O—H⋯O, and N—H⋯N hydrogen bonds are observed. researchgate.netresearchgate.net For instance, in the crystal structure of 2-aminopyridinium citrate, complex three-dimensional architectures are formed through a variety of hydrogen bonds including N-H⋯O and O-H⋯O interactions. nih.gov The amino and acetamide groups of this compound are potent hydrogen bond donors and acceptors, suggesting they play a pivotal role in forming robust, directional networks that define the crystal packing. These interactions often lead to the formation of recognizable patterns or "synthons". nih.gov

Table 2: Common Hydrogen Bond Interactions in Related Amide and Pyridine (B92270) Structures

Donor (D) Acceptor (A) Interaction Type Typical Distance (D···A, Å)
N-H (Amine/Amide) O (Carbonyl/Acid) Intermolecular 2.8 - 3.2
N-H (Amine/Amide) N (Pyridine) Intermolecular 2.9 - 3.3
O-H (Acid/Alcohol) O (Carbonyl/Acid) Intermolecular 2.5 - 2.8
N-H (Amine/Amide) N/O Intramolecular Varies

Note: These are typical ranges and specific values for the title compound are not available.

Aromatic stacking, or π-π interactions, are attractive, non-covalent forces between aromatic rings. mdpi.comreddit.com These interactions are crucial in the stabilization of the crystal structures of compounds containing multiple aromatic moieties. They arise from the electrostatic interactions between the electron-rich π-clouds of adjacent rings. In the solid state, this often results in parallel or offset arrangements of the pyridine rings of neighboring molecules. The centroid-to-centroid distance between stacked rings is a key parameter, with typical values falling in the range of 3.3 to 3.8 Å. researchgate.net The presence of the pyridine ring in this compound makes π-π stacking a probable and significant contributor to its crystal packing.

Polymorphism and Cocrystallization Phenomena

A thorough review of scientific literature and crystallographic databases was conducted to gather information on the polymorphic and cocrystallization behavior of this compound.

Role as a Cocrystallizing Agent

The ability of a compound to act as a coformer in cocrystallization is dependent on its molecular structure and the presence of functional groups capable of forming robust intermolecular interactions, such as hydrogen bonds. This compound possesses both hydrogen bond donors (the amide and amine groups) and acceptors (the pyridine nitrogen and the amide carbonyl oxygen), making it a potential candidate for forming cocrystals.

However, a detailed review of the literature reveals no studies where this compound has been utilized as a cocrystallizing agent. There are no reports of its successful cocrystallization with other molecules to form novel solid phases. Therefore, its role and behavior as a coformer remain unexplored.

Table 2: Documented Cocrystals of this compound (Data not available in current scientific literature)

Coformer Stoichiometric Ratio Resulting Cocrystal Properties

Spectroscopic Characterization and Vibrational Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within 2-Amino-2-(pyridin-2-yl)acetamide.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its primary amine, amide, and pyridine (B92270) ring moieties. The vibrational frequencies of the amino group (NH2) are typically observed as stretching vibrations in the region of 3440-3335 cm⁻¹. researchgate.net The amide group presents several characteristic bands: the N-H stretching vibration, the C=O stretching (Amide I band), and the N-H bending (Amide II band). The amide N-H stretch is expected in a similar region to the amino N-H stretch. The Amide I band, a strong absorption due to the C=O stretching, is typically found in the 1680-1630 cm⁻¹ range. The Amide II band, resulting from N-H bending and C-N stretching, appears around 1554 cm⁻¹. researchgate.net

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹)
N-H Stretch Primary Amine (NH₂) 3440 - 3335
N-H Stretch Amide ~3300
C-H Stretch Pyridine Ring >3000
C=O Stretch (Amide I) Amide 1680 - 1630
C=C, C=N Stretch Pyridine Ring 1617 - 1473
N-H Bend (Amide II) Amide ~1554

Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, Raman spectra would highlight vibrations of the pyridine ring and the carbon backbone. Normal mode analysis of 2-aminopyridine (B139424), a closely related structure, assigns the C-C stretching vibrations of the ring to peaks around 1617 cm⁻¹ and 1684 cm⁻¹. researchgate.net

Raman spectra of amino acids are well-documented and provide insight into the vibrations of the amino-acetamide portion of the molecule. nih.gov The amide bands, particularly Amide I and Amide III, are observable in Raman spectra and can provide information on the conformation of the peptide-like linkage. mdpi.com Surface-Enhanced Raman Spectroscopy (SERS) studies on related dipeptides have shown that the orientation and interaction with a metal surface can be deduced from the enhancement of specific vibrational modes, such as the C-S stretching in methionine-containing peptides or the carboxylate group vibrations. researchgate.net For this compound, SERS could potentially reveal the interaction of the pyridine nitrogen or the amino group with surfaces.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of this compound displays distinct signals for the protons of the pyridine ring and the acetamide (B32628) side chain. Based on data for analogous compounds like N-(pyridin-2-yl)acetamide and 2-aminopyridine, the chemical shifts can be predicted. psu.educhemicalbook.com

The protons on the pyridine ring are expected to appear in the aromatic region (δ 6.5–8.5 ppm). The proton at position 6 (adjacent to the nitrogen) is typically the most deshielded. The protons of the primary amine (NH₂) and the amide (NH) would appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration, but are generally found in the δ 1-5 ppm range for the amino group and higher for the amide proton. orgchemboulder.com The single proton on the α-carbon (the chiral center) would likely appear as a singlet in the δ 4-5 ppm range.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Environment Predicted Chemical Shift (δ, ppm)
Pyridine H (3, 4, 5, 6) Aromatic Ring 6.5 - 8.5
α-CH Aliphatic, adjacent to NH₂ and Pyridine ~4.5
NH₂ Primary Amine 1.0 - 5.0 (broad)
NH Amide >8.0 (broad)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the amide group is highly characteristic and appears significantly downfield, typically in the range of δ 169-173 ppm. spectralservice.de The carbons of the pyridine ring are found in the aromatic region, generally between δ 108 and 150 ppm. psu.edu The α-carbon, attached to both the amino group and the pyridine ring, would have a chemical shift influenced by these electronegative substituents. In amino acids, the α-carbon typically resonates between δ 50-60 ppm. mdpi.com The chemical shift of C-2 of the pyridine ring, being attached to the side chain and adjacent to the ring nitrogen, would be distinct from the other pyridine carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Environment Predicted Chemical Shift (δ, ppm)
C=O Amide Carbonyl 169 - 173
Pyridine C (2, 3, 4, 5, 6) Aromatic Ring 108 - 150
α-C Aliphatic, adjacent to NH₂ and Pyridine 50 - 60

Electronic Absorption and Emission Spectroscopy

Electronic absorption spectroscopy, typically using UV-Visible light, investigates the electronic transitions within a molecule. For this compound, the pyridine ring is the primary chromophore. Pyridine and its derivatives exhibit characteristic π → π* and n → π* transitions. Data for 2-aminopyridine shows absorption bands in the UV region, which can be attributed to these electronic transitions within the aromatic system. nist.gov The presence of the amino and acetamide substituents on the pyridine ring can cause shifts (either bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted pyridine. The n → π* transition, involving the non-bonding electrons on the pyridine nitrogen, is typically weaker and occurs at a longer wavelength than the intense π → π* transitions. Emission spectroscopy (fluorescence) would depend on the molecule's ability to emit light after excitation and would provide further information about its excited states.

Electron Paramagnetic Resonance (EPR) Spectroscopy (for relevant metal complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying metal complexes with unpaired electrons, such as those of copper(II) (a d⁹ ion). The EPR spectrum provides detailed information about the electronic environment of the metal ion, including its coordination geometry and the nature of the metal-ligand bonding. researchgate.netresearchgate.net

For the copper(II) complex of the related ligand 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, the EPR spectrum was recorded at room temperature. nih.gov The shape and parameters of the spectrum are indicative of the geometry of the complex. Typically, for an axially symmetric copper(II) complex, two principal g-values are observed: g∥ and g⊥. The trend g∥ > g⊥ > 2.0023 is a common indicator of a d(x²-y²) ground state in a distorted octahedral or square planar geometry. researchgate.net

The spin Hamiltonian parameters obtained from the EPR spectrum of the copper(II) complex of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide supported a distorted octahedral structure. nih.gov The covalent character of the metal-ligand bond can also be estimated from these parameters.

ParameterDescriptionTypical Value/Observation for Cu(II) complexes
g∥g-value parallel to the principal symmetry axis> g⊥
g⊥g-value perpendicular to the principal symmetry axis> 2.0023 for ionic character, < 2.0023 can occur with high covalency
A∥Hyperfine coupling constant parallel to the axisProvides information on the metal-ligand bond covalency
A⊥Hyperfine coupling constant perpendicular to the axisOften unresolved in powder spectra

Table 2: Key Parameters from EPR Spectroscopy for Copper(II) Complexes. nih.govresearchgate.net

Thermal Analysis (e.g., Thermogravimetric Analysis and Differential Thermal Analysis)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability of compounds and their decomposition patterns.

In a study of 2-Phenyl-N-(pyrazin-2-yl)acetamide , a related acetamide derivative, TGA and DTA were used to determine its thermal stability. The TGA curve showed that the compound was stable up to a certain temperature, after which it began to decompose. researchgate.net

More detailed thermal analysis has been performed on the copper(II) complex of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide . nih.gov The TGA and DTA curves for this complex revealed a multi-step decomposition process. Typically, the initial weight loss at lower temperatures (around 100-150 °C) corresponds to the removal of lattice or coordinated water molecules. Subsequent decomposition steps at higher temperatures relate to the breakdown and loss of the organic ligand components. From the DTA curves, thermodynamic parameters such as the activation energy (ΔE), enthalpy (ΔH), and entropy (ΔS*) of decomposition can be calculated using methods like the Horowitz-Metzger approximation. nih.gov This information is vital for assessing the thermal stability of the material.

CompoundDecomposition StepsKey Findings
2-Phenyl-N-(pyrazin-2-yl)acetamideSingle or multi-step decomposition following initial stability. researchgate.netProvides the upper temperature limit of stability for the compound.
[Cu(L)Cl₂·H₂O]·2H₂O*1. Loss of lattice water2. Loss of coordinated water3. Decomposition of the organic ligand. nih.govThe complex shows staged decomposition, allowing for the differentiation between water molecules and the organic ligand. Kinetic parameters for decomposition can be determined.

Table 3: Summary of Thermal Analysis Data for Related Acetamide Compounds. *L = 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common practice to employ DFT to calculate a molecule's properties. For instance, DFT calculations are used to determine optimized molecular structures, electronic properties like HOMO-LUMO energy gaps, and local reactivity descriptors.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While DFT focuses on the electronic structure, MM and MD simulations are used to study the conformational dynamics and larger-scale movements of molecules over time.

Conformational Space ExplorationMM methods, often used in conjunction with MD simulations, are employed to explore the conformational landscape of a molecule. These simulations can identify various stable conformers (different spatial arrangements of the molecule) and the energy barriers between them. For flexible molecules like 2-Amino-2-(pyridin-2-yl)acetamide, this analysis would reveal the preferred shapes the molecule adopts in different environments. Such studies are common for peptides and other flexible organic molecules to understand their dynamic behavior.

While the specific computational data for this compound is not available, the established methodologies described above are routinely applied to similar molecules and would be the standard approach to theoretically characterize its chemical and physical properties.

Quantum Chemical Studies of Reaction Pathways and Mechanisms

Quantum chemical calculations are a powerful tool for investigating the mechanisms of chemical reactions, allowing for the determination of transition states and activation barriers. For complex heterocyclic systems, these methods can distinguish between plausible reaction pathways.

While specific reaction mechanisms involving this compound have not been detailed in the available literature, studies on analogous systems, such as the reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamides, showcase the utility of DFT in mechanistic elucidation researchgate.net. In that research, DFT calculations were performed to understand the reaction mechanism in detail, revealing that the rate-limiting step was a cyclization process with a calculated activation barrier researchgate.net.

Potential Applications for this compound:

Synthesis Reactions: The formation of this compound itself could be modeled to optimize reaction conditions and understand byproduct formation.

Ligand-Based Reactions: Reactions involving the modification of the amino or acetamide (B32628) groups after coordination to a metal center could be investigated. Computational studies could predict how coordination influences the reactivity of the ligand.

Oxidative Processes: The oxidative dimerization of related aminothieno[2,3-b]pyridine-2-carboxamides has been studied, with plausible mechanistic pathways proposed nih.gov. Similar computational approaches could be applied to understand the oxidation behavior of this compound.

Interactive Data Table: Hypothetical Activation Energies for a Postulated Reaction of this compound

Reaction StepComputational MethodBasis SetCalculated Activation Energy (kcal/mol)
N-alkylationDFT (B3LYP)6-31G(d,p)22.5
Amide hydrolysis (acid-catalyzed)DFT (B3LYP)6-31G(d,p)18.7
CyclizationDFT (B3LYP)6-31G(d,p)31.2

Note: The data in this table is purely hypothetical and serves to illustrate the type of information that can be obtained from quantum chemical studies of reaction pathways.

Modeling of Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, are crucial in determining the supramolecular structure and crystal packing of molecules. The modeling of these interactions can provide a deeper understanding of the solid-state properties of this compound.

Theoretical investigations into non-covalent interactions are a burgeoning field of computational chemistry researchgate.netmdpi.commdpi.com. Methods such as Hirshfeld surface analysis and reduced density gradient (RDG) analysis are used to visualize and quantify intermolecular interactions in crystal structures nih.gov.

Key Non-Covalent Interactions for this compound:

Hydrogen Bonding: The presence of amino and amide groups makes this compound a potent donor and acceptor of hydrogen bonds. These interactions are expected to play a dominant role in its crystal packing.

π-π Stacking: The pyridine (B92270) ring can participate in π-π stacking interactions with adjacent molecules.

C-H···O/N Interactions: Ab initio studies on pyridine have shown that C-H···O interactions can be significant, with interaction energies comparable to weak hydrogen bonds rsc.org. Similar interactions are expected between the pyridine C-H bonds and the oxygen or nitrogen atoms of neighboring this compound molecules.

Interactive Data Table: Calculated Interaction Energies for Non-Covalent Dimers of a Pyridine-Containing Molecule (Illustrative)

Interaction TypeDimer ConfigurationComputational MethodCalculated Interaction Energy (kcal/mol)
Hydrogen BondHead-to-tail (N-H···O=C)MP2/cc-pVTZ-6.8
π-π StackingParallel-displacedMP2/cc-pVTZ-2.5
C-H···π InteractionT-shapedMP2/cc-pVTZ-1.9
C-H···O InteractionLinearMP2/cc-pVTZ-1.5

Note: This table presents illustrative data based on calculations for similar molecular systems to demonstrate the relative strengths of different non-covalent interactions.

The interplay of these non-covalent forces will ultimately dictate the crystal structure and polymorphism of this compound, which in turn influences its physical properties such as solubility and melting point.

Applications in Chemical Sciences and Materials Development

Role as a Versatile Intermediate in Organic Synthesis

The structure of 2-Amino-2-(pyridin-2-yl)acetamide, featuring a primary amine, an amide, and a pyridine (B92270) nitrogen, makes it a highly versatile intermediate for the synthesis of complex organic molecules, particularly nitrogen-containing heterocycles. Although direct examples of its use are not extensively documented, the reactivity of its constituent moieties is well-established.

The 2-aminopyridine (B139424) scaffold is a well-known synthon in organic synthesis. nih.govsioc-journal.cnresearchgate.net It can undergo a variety of cyclization reactions to form fused heterocyclic systems like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. nih.govsioc-journal.cn These reactions typically involve the reaction of the endocyclic and exocyclic nitrogen atoms with various electrophiles. nih.gov Similarly, cyanoacetamide derivatives, which share the acetamide (B32628) functionality, are widely used as precursors for a range of heterocyclic compounds. fluorochem.co.uk The active methylene (B1212753) group and the cyano group in these molecules provide reactive sites for cyclization. fluorochem.co.uk

Given these precedents, this compound can be anticipated to serve as a valuable precursor for a variety of heterocyclic structures. The primary amine and the amide group can participate in condensation and cyclization reactions to construct novel ring systems.

Table 1: Potential Synthetic Transformations of this compound

Reactant CategoryPotential Product ClassReaction Type
Dicarbonyl compoundsFused Heterocycles (e.g., dihydropyrazinones)Condensation/Cyclization
α,β-Unsaturated ketonesPyridone derivativesMichael Addition/Cyclization
IsothiocyanatesThiazole derivativesCyclization
Chloroacetyl chlorideOxazine derivativesAcylation/Cyclization

This table is illustrative and based on the known reactivity of related functional groups.

Contributions to Novel Compound Libraries and Chemical Space Exploration

The development of novel compound libraries is a cornerstone of modern drug discovery, providing a diverse set of molecules for high-throughput screening. nih.govijpsr.com The 2-aminopyridine motif is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. nih.gov The incorporation of this scaffold into library design is a common strategy for increasing the likelihood of identifying new therapeutic agents. nih.gov

Mixture-based synthetic combinatorial libraries allow for the rapid generation and screening of millions of compounds. nih.gov Scaffold-based libraries, which feature a common core structure with diverse substituents, are a key approach in this field. ijpsr.com this compound, with its multiple points for diversification (the amino group, the amide, and potentially the pyridine ring), is an excellent candidate for inclusion as a core building block in such libraries. By reacting it with a variety of aldehydes, carboxylic acids, and other reagents, a vast and structurally diverse library of compounds can be generated. This allows for a broad exploration of chemical space in the search for new bioactive molecules. ijpsr.comnih.gov

Potential in Catalysis and Reaction Design

The pyridine nitrogen and the amino group in this compound make it a promising ligand for the formation of metal complexes with potential catalytic activity. The coordination of metal ions to such bidentate or potentially tridentate ligands can create catalytically active centers for a variety of organic transformations.

Research on structurally related compounds supports this potential. For instance, metal complexes of ligands containing aminomethylpyridine units have been investigated for their catalytic properties. nih.gov Furthermore, zinc complexes with tetradentate acetamide ligands have been synthesized and characterized, demonstrating the ability of the acetamide group to coordinate with metal ions. nih.gov These complexes can act as catalysts in reactions such as the Henry reaction, which is a carbon-carbon bond-forming reaction. nih.gov The specific geometry and electronic properties of the metal complex, which are influenced by the ligand, are crucial for its catalytic efficacy. nih.gov

Table 2: Potential Catalytic Applications of Metal Complexes of this compound

Metal IonPotential Reaction CatalyzedReference for Related System
Nickel(II)Henry Reaction nih.gov
Zinc(II)Henry Reaction nih.gov
Copper(II)Oxidation Reactions nih.gov
Palladium(II)Cross-coupling Reactions crysdotllc.com

This table is illustrative and based on the catalytic activity of structurally similar ligand-metal complexes.

Development of Chemical Sensors and Detection Systems

The ability of this compound to bind with metal ions also suggests its potential application in the development of chemical sensors. The interaction of the ligand with a specific ion can lead to a measurable change in a physical property, such as color (colorimetric sensor) or fluorescence (fluorescent sensor).

For example, a fluorescent sensor for Cu²⁺ has been developed based on a BODIPY core functionalized with bis(pyridin-2-ylmethyl)amine groups. nih.gov The binding of the copper ion to the pyridine and amine nitrogens causes a significant shift in the fluorescence spectrum, allowing for ratiometric detection. nih.gov Given the structural similarities, it is plausible that this compound could be incorporated into similar sensor designs.

Furthermore, amino acids themselves have been used as ionophores in ion-selective electrodes (ISEs). nih.gov For instance, L-tryptophan and L-tyrosine have been employed in solvent polymeric membrane electrodes for the potentiometric detection of Cu²⁺ ions. nih.gov The presence of the α-amino acid-like moiety in this compound suggests its potential use as an ionophore in ISEs for the detection of various metal cations.

Application in Functional Materials Chemistry

The field of functional materials chemistry often utilizes organic molecules as building blocks for creating materials with specific properties, such as porosity, conductivity, or luminescence. The ability of this compound to act as a ligand for metal ions opens up the possibility of its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs).

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. The properties of these materials are highly dependent on the nature of the metal and the ligand. The use of 2-pyridyl oximes in combination with other linkers has led to the formation of novel coordination polymers and MOFs with interesting magnetic and adsorption properties. The bifunctional nature of this compound, with its multiple coordination sites, could lead to the formation of unique network topologies in coordination polymers. These materials could find applications in areas such as gas storage, separation, and catalysis.

Q & A

Q. What analytical workflows validate synthetic intermediates during multi-step synthesis?

  • Methodological Answer : Real-time reaction monitoring via inline FTIR or Raman spectroscopy reduces purification bottlenecks. High-resolution MS (HRMS) confirms intermediate masses, while 2D NMR (e.g., HSQC, HMBC) verifies connectivity. For chiral intermediates, chiral HPLC or circular dichroism (CD) ensures enantiopurity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.